3-Phenyl-1H-1,2,4-triazole 3-Phenyl-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 3357-42-4
VCID: VC2308217
InChI: InChI=1S/C8H7N3/c1-2-4-7(5-3-1)8-9-6-10-11-8/h1-6H,(H,9,10,11)
SMILES: C1=CC=C(C=C1)C2=NC=NN2
Molecular Formula: C8H7N3
Molecular Weight: 145.16 g/mol

3-Phenyl-1H-1,2,4-triazole

CAS No.: 3357-42-4

Cat. No.: VC2308217

Molecular Formula: C8H7N3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

3-Phenyl-1H-1,2,4-triazole - 3357-42-4

Specification

CAS No. 3357-42-4
Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
IUPAC Name 5-phenyl-1H-1,2,4-triazole
Standard InChI InChI=1S/C8H7N3/c1-2-4-7(5-3-1)8-9-6-10-11-8/h1-6H,(H,9,10,11)
Standard InChI Key NYMLZIFRPNYAHS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC=NN2
Canonical SMILES C1=CC=C(C=C1)C2=NC=NN2

Introduction

Chemical Properties

Physical Characteristics

3-Phenyl-1H-1,2,4-triazole typically appears as a crystalline solid with high purity levels (≥95%) when synthesized under controlled conditions . Its melting point ranges from approximately 277°C to 280°C . The compound exhibits moderate solubility in polar organic solvents like dimethylformamide (DMF) but is only slightly soluble in water .

Thermodynamic Properties

The density of this compound is predicted to be approximately 1.32±0.10 g/cm31.32 \pm 0.10 \text{ g/cm}^3 . It has a pKa value of 9.13±0.209.13 \pm 0.20, indicating its weakly acidic nature under physiological conditions .

Spectroscopic Data

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly used to characterize this compound:

NMR Data:

The proton NMR spectrum reveals signals corresponding to aromatic protons from the phenyl group and characteristic peaks from the triazole ring . Carbon NMR shows distinct signals for the aromatic carbons and the heterocyclic carbons.

IR Data:

Infrared spectroscopy identifies functional groups based on their vibrational frequencies. Peaks associated with C-H stretching (aromatic), N-H bending (triazole), and C=N stretching are prominent .

PropertyValueNotes
Molecular FormulaC8H7N3C_8H_7N_3Derived from structural analysis
Molecular Weight145.17 g/mol145.17 \text{ g/mol}Calculated from atomic masses
Density1.32±0.10 g/cm31.32 \pm 0.10 \text{ g/cm}^3Predicted
Melting Point277°C280°C277°C - 280°CExperimental
pKa9.13±0.209.13 \pm 0.20Predicted

Synthesis Methods

General Synthetic Approaches

The synthesis of 3-Phenyl-1H-1,2,4-triazole involves cyclization reactions using nitrogen-rich precursors such as hydrazines or azides combined with carbonyl compounds or formic acid derivatives . These methods leverage the nucleophilic nature of nitrogen atoms in forming stable heterocycles.

Methodology Example:

One common approach involves reacting phenylhydrazine with urea under acidic conditions to yield the desired triazole derivative through condensation and cyclization steps . This method ensures high yields while maintaining simplicity in operation.

Table: Common Synthesis Routes

ReactantsCatalyst/ConditionsYield (%)Notes
Phenylhydrazine + UreaAcidic mediumHigh (>80%)Simple reaction mechanism
Alkynes + AzidesCopper catalysisModerateRequires specialized conditions
Phenylglyoxal + HydrazineMolecular iodineHigh (>85%)Environmentally friendly

Biological Activity

Antimicrobial Activity:

Studies have demonstrated that derivatives of triazoles exhibit potent activity against Gram-positive and Gram-negative bacteria . The phenyl substitution further improves binding affinity to bacterial enzymes.

Antifungal Activity:

Compounds containing the triazole moiety are widely used as antifungal agents targeting fungal cytochrome P450 enzymes responsible for ergosterol synthesis.

Table: Biological Activities

Activity TypeTarget Organism/EnzymeEffectiveness
AntimicrobialGram-positive bacteriaHigh
AntifungalFungal cytochrome P450Moderate to High
AnticancerDNA topoisomerase inhibitorsUnder investigation

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